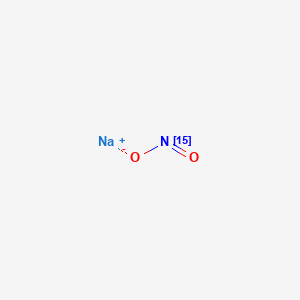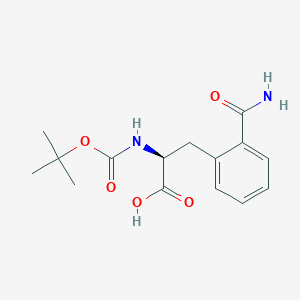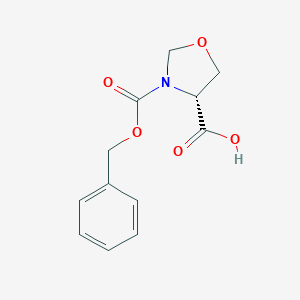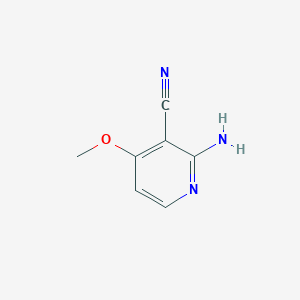
亚硝酸钠-15N
概述
描述
Sodium nitrite-15N is a compound where the nitrogen atom is isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various scientific research applications. The chemical formula for sodium nitrite-15N is Na15NO2, and it is a white to slightly yellowish crystalline powder that is highly soluble in water. This compound is primarily used in research due to its unique isotopic properties, which allow for detailed studies in fields such as chemistry, biology, and environmental science .
科学研究应用
Sodium nitrite-15N is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in nitrogen cycle studies and in the synthesis of labeled organic compounds.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of nitrogen-containing drugs.
Industry: Applied in the production of labeled fertilizers and in environmental monitoring to study nitrogen pollution
作用机制
Target of Action
Sodium nitrite-15N is a nitrogen-15 labeled compound . The primary target of Sodium nitrite-15N is nitrate, which it can be used as a standard for quantification .
Mode of Action
It’s known that sodium nitrite interacts with its target, nitrate, and can be used as a standard for its quantification .
Pharmacokinetics
It’s known that sodium nitrite is rapidly and completely absorbed in the lungs, and its plasma exposure is dose-proportional through the maximum tolerated dosage level of 90 mg, without accumulation following repeated inhalation .
Result of Action
It’s known that sodium nitrite can cause serious eye irritation, is toxic if swallowed, and is very toxic to aquatic life .
Action Environment
It’s known that sodium nitrite should be stored at room temperature away from light and moisture .
生化分析
Biochemical Properties
Sodium Nitrite-15N plays a significant role in biochemical reactions. It is involved in the nitrate-nitrite-nitric oxide (NO) pathway, where dietary nitrate is converted to nitrite and subsequently to nitric oxide within the body . This pathway is crucial for various physiological processes, including blood pressure regulation, immune response, and cellular signaling .
Cellular Effects
The effects of Sodium Nitrite-15N on cells are primarily mediated through its conversion to nitric oxide. Nitric oxide is a signaling molecule that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can modulate mitochondrial respiration, activate key metabolic regulatory pathways, and reduce oxidative stress .
Molecular Mechanism
At the molecular level, Sodium Nitrite-15N exerts its effects through its conversion to nitric oxide. Nitric oxide can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, nitric oxide can bind to the heme group of soluble guanylate cyclase (sGC), an enzyme involved in the synthesis of cyclic guanosine monophosphate (cGMP). This binding leads to the activation of sGC, resulting in increased levels of cGMP, a critical secondary messenger in cells .
Temporal Effects in Laboratory Settings
The effects of Sodium Nitrite-15N can change over time in laboratory settings. For instance, in a study involving porcine ocular tissues, a marked increase in 15N-nitrate and 15N-nitrite was observed in all parts of the eye three hours after Sodium Nitrite-15N ingestion . This suggests that Sodium Nitrite-15N can be rapidly absorbed and metabolized in biological systems .
Dosage Effects in Animal Models
The effects of Sodium Nitrite-15N can vary with different dosages in animal models. While specific studies on Sodium Nitrite-15N are limited, studies on sodium nitrite have shown that it can have beneficial effects at lower doses but can be toxic at high doses .
Metabolic Pathways
Sodium Nitrite-15N is involved in the nitrate-nitrite-nitric oxide pathway . In this pathway, dietary nitrate is first reduced to nitrite by oral bacteria. The nitrite is then further reduced to nitric oxide in the stomach and tissues .
Subcellular Localization
Given that Sodium Nitrite-15N is involved in the nitrate-nitrite-nitric oxide pathway, it is likely that it can be found in various cellular compartments where this pathway is active
准备方法
Synthetic Routes and Reaction Conditions: Sodium nitrite-15N can be synthesized by reacting sodium nitrate-15N with a reducing agent such as sodium thiosulfate or hydrogen sulfide. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the complete reduction of nitrate to nitrite .
Industrial Production Methods: Industrial production of sodium nitrite-15N involves the isotopic enrichment of nitrogen-15, followed by the chemical synthesis of sodium nitrite. The process begins with the production of nitrogen-15 enriched ammonia, which is then oxidized to form nitrogen-15 enriched nitric acid. This nitric acid is neutralized with sodium hydroxide to produce sodium nitrate-15N, which is subsequently reduced to sodium nitrite-15N .
Types of Reactions:
Oxidation: Sodium nitrite-15N can be oxidized to sodium nitrate-15N using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to nitrogen gas or ammonia using strong reducing agents like lithium aluminum hydride.
Substitution: Sodium nitrite-15N can undergo substitution reactions to form various organic and inorganic nitroso compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organic solvents like ethanol or methanol under reflux conditions
Major Products:
Oxidation: Sodium nitrate-15N.
Reduction: Nitrogen gas or ammonia.
Substitution: Nitroso compounds
相似化合物的比较
Sodium nitrate-15N: Similar in structure but contains a nitrate ion instead of a nitrite ion.
Potassium nitrite-15N: Similar in function but uses potassium as the cation instead of sodium.
Ammonium nitrite-15N: Contains an ammonium ion instead of a sodium ion
Uniqueness: Sodium nitrite-15N is unique due to its specific isotopic labeling, which makes it particularly valuable for detailed scientific studies. Its reactivity and solubility properties are similar to those of regular sodium nitrite, but the presence of nitrogen-15 allows for enhanced analytical capabilities .
属性
InChI |
InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPTNMVRIOKMN-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635379 | |
| Record name | Sodium (~15~N)nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68378-96-1 | |
| Record name | Sodium nitrite N-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (~15~N)nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68378-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM NITRITE N-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6EN23242B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Q1: What is the role of Sodium nitrite-15N in the synthesis of indazole-2-15N?
A1: Sodium nitrite-15N serves as the source of the labeled nitrogen atom (15N) that is incorporated into the indazole ring. The research paper describes its reaction with 2-methyl-4-nitroaniline, ultimately leading to the formation of 5-nitroindazole-2-15N, which can then be further processed to obtain indazole-2-15N [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)





![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)


